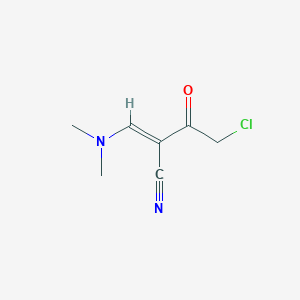
2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is an organic compound that features a chloroacetyl group, a dimethylamino group, and an acrylonitrile moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of chloroacetyl chloride with dimethylamine and acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of Chloroacetyl Chloride with Dimethylamine:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions with Grignard reagents can produce substituted acrylonitriles.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile involves its interaction with nucleophiles and electrophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroacetyl Chloride: A simpler compound with similar reactivity but lacking the acrylonitrile and dimethylamino groups.
3-(Dimethylamino)acrylonitrile: Contains the acrylonitrile and dimethylamino groups but lacks the chloroacetyl group.
Uniqueness
2-(2-Chloroacetyl)-3-(dimethylamino)acrylonitrile is unique due to the presence of all three functional groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
(2E)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-10(2)5-6(4-9)7(11)3-8/h5H,3H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJKVSPVOUDFGM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
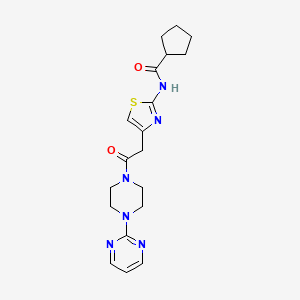
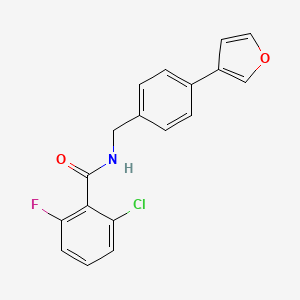
![2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2773598.png)

![1-[4-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2773600.png)
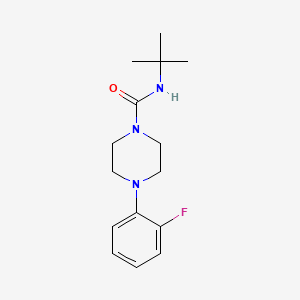
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2773602.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2773603.png)
![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2773604.png)

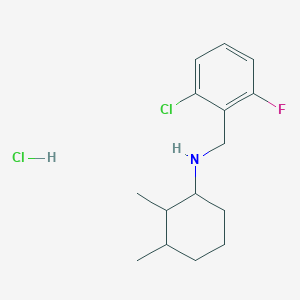
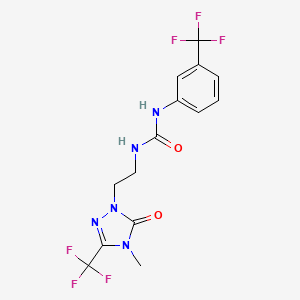
![3-[(Propan-2-yloxy)methyl]phenol](/img/structure/B2773610.png)
![[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2773611.png)
